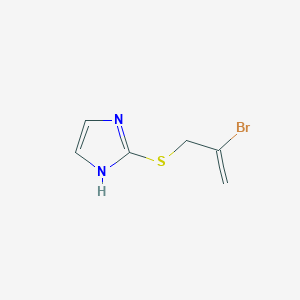![molecular formula C13H13N3O2 B7591879 1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as J147, and it is a synthetic derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in preclinical studies for its neuroprotective properties and potential therapeutic applications in Alzheimer's disease.
作用機序
The exact mechanism of action of J147 is not fully understood. However, preclinical studies have suggested that J147 exerts its neuroprotective effects through multiple pathways. J147 has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and oxidative stress response. J147 also activates the protein kinase C pathway, which is involved in synaptic plasticity and memory formation. Furthermore, J147 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neurogenesis and synaptic plasticity.
Biochemical and Physiological Effects
J147 has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have shown that J147 improves cognitive function, reduces amyloid-beta and tau protein levels, and promotes neurogenesis in animal models of Alzheimer's disease. J147 has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of neurodegenerative disorders. Furthermore, J147 has been shown to increase the lifespan and healthspan of mice in a preclinical study.
実験室実験の利点と制限
One of the advantages of J147 for lab experiments is its high potency and specificity for its target molecules. J147 has been shown to have a low toxicity profile and does not have significant side effects in animal models. However, one of the limitations of J147 for lab experiments is its high cost and complex synthesis method. J147 is also not readily available for commercial use, and its use requires a license from the patent holder.
将来の方向性
There are several future directions for J147 research. One potential future direction is to investigate the safety and efficacy of J147 in human clinical trials for Alzheimer's disease and other neurodegenerative disorders. Another future direction is to investigate the potential applications of J147 in other fields, such as cancer research and anti-aging research. Furthermore, future research could focus on identifying the precise molecular targets of J147 and elucidating its mechanism of action in more detail.
合成法
J147 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 2-methyl-5-nitrobenzaldehyde with ethyl acetoacetate to form the intermediate compound, 2-methyl-5-nitrobenzylidenemalononitrile. This intermediate compound is then reacted with 2-aminopyridine to form the key intermediate, 1-methyl-6-[(5-nitro-2-furyl)methyleneamino]pyridin-2(1H)-one. Finally, the nitro group in the key intermediate is reduced to an amine group using hydrogen gas and palladium on carbon catalyst to form J147.
科学的研究の応用
J147 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Preclinical studies have shown that J147 has neuroprotective properties, promotes neurogenesis, and improves cognitive function in animal models of Alzheimer's disease. J147 has also been shown to reduce amyloid-beta and tau protein levels, which are the hallmark pathological features of Alzheimer's disease. In addition to Alzheimer's disease, J147 has also shown potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
1-methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-14-11(18-9)8-16-6-4-10-3-5-15(2)12(10)13(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEICWLUJTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)